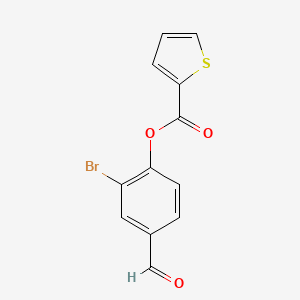
2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the activity of various neurotransmitter receptors, including the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline has a range of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell growth. In the brain, it has been found to have anxiolytic and antidepressant effects, and in the cardiovascular system, it has been found to have vasodilatory effects.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This makes it a useful tool for studying the function of these enzymes and receptors. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline. One area of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, depression, and cardiovascular disease. Finally, research could also focus on the identification of new targets for this compound, which could expand its potential applications in scientific research.
合成法
The synthesis of 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline involves a multi-step process that begins with the reaction of 2-chlorobenzonitrile with ethyl 2-oxo-2-phenylacetate in the presence of a base. This reaction produces ethyl 2-(2-chlorophenyl)acetate, which is then reacted with hydrazine hydrate to produce 2-(2-chlorophenyl)hydrazine. The final step involves the reaction of 2-(2-chlorophenyl)hydrazine with 2-cyanophenylboronic acid in the presence of a palladium catalyst to produce 2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline.
科学的研究の応用
2-(2-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline has been studied for its potential applications in a range of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been found to have anxiolytic and antidepressant effects, and in cardiovascular research, it has been found to have vasodilatory effects.
特性
IUPAC Name |
2-(2-chlorophenyl)-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c19-15-9-3-1-7-13(15)17-20-16-10-4-2-8-14(16)18(21-17)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYEEKKFIJXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358762 |
Source


|
| Record name | 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354992-07-7 |
Source


|
| Record name | 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)


![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)
![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)


![3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5837060.png)